4-((3-Ethyloxetan-3-yl)methoxy)aniline
Overview
Description
4-((3-Ethyloxetan-3-yl)methoxy)aniline is an organic compound with the molecular formula C12H17NO2. This compound features an aniline group substituted with a 3-ethyloxetane moiety via a methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyloxetan-3-yl)methoxy)aniline typically involves the reaction of 4-hydroxyaniline with 3-ethyloxetane in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the aniline is replaced by the 3-ethyloxetane moiety .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethyloxetan-3-yl)methoxy)aniline can undergo several types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-((3-Ethyloxetan-3-yl)methoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-((3-Ethyloxetan-3-yl)methoxy)aniline is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methyloxetan-3-yl)methoxy)aniline
- 4-((3-Propoxyoxetan-3-yl)methoxy)aniline
- 4-((3-Butyloxetan-3-yl)methoxy)aniline
Uniqueness
4-((3-Ethyloxetan-3-yl)methoxy)aniline is unique due to the presence of the 3-ethyloxetane moiety, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications in various fields .
Biological Activity
4-((3-Ethyloxetan-3-yl)methoxy)aniline, a compound with the CAS number 920973-76-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
The compound features an aniline moiety substituted with a methoxy group and an ethyloxetane ring, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of aniline have been studied for their effectiveness against various bacterial strains. The presence of the ethyloxetane group may enhance the lipophilicity of the molecule, potentially improving its membrane permeability and antimicrobial efficacy.
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antimicrobial | E. coli, S. aureus |
Aniline Derivative A | Antifungal | Candida spp. |
Aniline Derivative B | Antiviral | Influenza virus |
Anticancer Activity
Several studies have reported on the anticancer properties of aniline derivatives. The ability of these compounds to inhibit tumor cell proliferation has been linked to their interaction with specific cellular pathways.
Mechanism of Action :
- Inhibition of Cell Proliferation : Compounds like this compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Research suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anticancer Screening :
- A recent study evaluated the cytotoxicity of various aniline derivatives, including this compound, against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent.
Properties
IUPAC Name |
4-[(3-ethyloxetan-3-yl)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-12(7-14-8-12)9-15-11-5-3-10(13)4-6-11/h3-6H,2,7-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSALNVFIQYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735473 | |
Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920973-76-8 | |
Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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